![molecular formula C22H29N3O3S B4581971 N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)
N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Overview
Description
The compound is a hydrazinecarbothioamide derivative, a class of compounds known for their diverse chemical reactions and potential applications in various fields of chemistry and materials science. The specific compound discussed here has been explored in the context of synthesizing heterocyclic rings, understanding molecular structures, and evaluating chemical and physical properties.
Synthesis Analysis
Hydrazinecarbothioamides react with various reagents to afford different heterocyclic rings, such as pyrazoles, triazoles, and thiadiazoles. These reactions typically involve intermediates that undergo cyclization under specific conditions. The synthesis process is characterized by employing techniques like slow evaporation, reflux, and others, depending on the desired product (Aly et al., 2018; Sivajeyanthi et al., 2017).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is determined using techniques such as single-crystal X-ray diffraction, IR, NMR, and MS. These methods provide insights into the crystal system, space group, and intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the molecular structure (Sivajeyanthi et al., 2017; Fawzi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions are influenced by the substituents on the hydrazinecarbothioamide moiety and the conditions under which the reactions are performed. The compounds exhibit diverse chemical behaviors, including the ability to form coordination compounds with different metals, which are characterized by distinct geometries and coordination modes (Orysyk et al., 2013).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility in various solvents, melting points, and crystallinity, are crucial for their practical applications. These properties are determined using isothermal solubility measurements, differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) techniques. The solubility of these compounds in different solvents is particularly important for their application in synthesis and material science (Shakeel et al., 2014).
Scientific Research Applications
Fluorescent Probes for Biological and Environmental Applications
A study by Zhu et al. (2019) discusses the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, showcasing the potential of related compounds in environmental monitoring and health safety applications (Zhu et al., 2019).
Heterocyclic Chemistry and Reactive Intermediates
Research by Aly et al. (2018) explores the reaction of N-substituted hydrazinecarbothioamides with various substrates to afford heterocyclic rings, highlighting the compound's role in synthesizing valuable chemical intermediates (Aly et al., 2018).
Novel Compounds with Potential Anticonvulsant Activity
Tripathi and Kumar (2013) detail the synthesis and evaluation of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for anticonvulsant activity, indicating the medical research potential of related compounds (Tripathi & Kumar, 2013).
Anticancer and Antiproliferative Activities
A study by Bhat et al. (2015) on lead optimization for targeting the HER-2 overexpressed breast cancer cell line with cyclohexyl hydrazinecarbothioamide derivatives underlines the significance of such compounds in cancer research (Bhat et al., 2015).
properties
IUPAC Name |
1-cyclopentyl-3-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-14(2)18-10-8-15(3)12-20(18)27-13-17-9-11-19(28-17)21(26)24-25-22(29)23-16-6-4-5-7-16/h8-12,14,16H,4-7,13H2,1-3H3,(H,24,26)(H2,23,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXGERVYHSZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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